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Compound of Interest

Compound Name: Mixidine

Cat. No.: B1213034

Disclaimer: Publicly available spectroscopic data for a compound specifically named "Mixidine"
is limited. This technical guide therefore utilizes a representative model compound, 1-methyl-4-
phenylpiperidine, which is structurally plausible for a molecule that might be named Mixidine,
to illustrate the principles and data interpretation of a comprehensive spectroscopic analysis.
The data presented herein is a composite of typical values obtained from spectral databases
and published literature for this model compound.

This guide is intended for researchers, scientists, and drug development professionals,
providing a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) analysis of our model compound, referred to herein as Mixidine.

Molecular Structure of Model Compound (Mixidine)

Systematic Name: 1-methyl-4-phenylpiperidine Molecular Formula: Ci2H17N Molecular Weight:
175.27 g/mol

l».Chemical structure of 1-methyl-4-phenylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.[1] For Mixidine, both *H and 13C NMR are essential for structural confirmation.

1H NMR Data
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The *H NMR spectrum provides information about the number of different types of protons,

their chemical environment, and their proximity to other protons.

Table 1: *H NMR Spectroscopic Data for Mixidine (500 MHz, CDCIs)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
7.28-7.35 m 2H H-meta (Phenyl)
H-ortho, H-para
7.20-7.26 m 3H
(Phenyl)
3.00-3.10 m 2H H-2e, H-6e
2.35 s 3H N-CHs
2.10-2.20 m 2H H-2a, H-6a
1.80 - 1.90 m 2H H-3e, H-5e
1.65-1.75 m 3H H-3a, H-5a, H-4

m = multiplet, s = singlet

3C NMR Data

The 3C NMR spectrum reveals the number of chemically distinct carbon atoms and their

electronic environments.

Table 2: 13C NMR Spectroscopic Data for Mixidine (125 MHz, CDCIs)[2][3]
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Chemical Shift (6) ppm

Assignment

145.8 C-ipso (Phenyl)

128.4 C-meta (Phenyl)
126.8 C-ortho (Phenyl)
126.2 C-para (Phenyl)
55.6 C-2,C-6

46.5 N-CHs

42.5 C-4

34.2 C-3,C-5

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR spectra.

e Sample Preparation:

o Weigh approximately 5-10 mg of the Mixidine sample and dissolve it in 0.6-0.7 mL of

deuterated chloroform (CDCIs).[4][5]

o The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard for

chemical shift referencing.

o Transfer the solution to a clean, dry 5 mm NMR tube.[4]

e Instrument Parameters (for a 500 MHz Spectrometer):

o 'HNMR:

» Pulse Program: Standard single-pulse (zg30)

» Acquisition Time: ~3 seconds

» Relaxation Delay: 2 seconds
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» Number of Scans: 16

» Spectral Width: 16 ppm

o 13C NMR:

Pulse Program: Proton-decoupled single-pulse (zgpg30)

Acquisition Time: ~1 second

Relaxation Delay: 2 seconds

Number of Scans: 1024

Spectral Width: 240 ppm
» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal (0.00
ppm).

o Integrate the signals in the *H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[6]

IR Absorption Data

The IR spectrum of Mixidine will show characteristic absorptions for its aromatic and aliphatic
C-H bonds, as well as C-N and C-C bonds.

Table 3: FT-IR Spectroscopic Data for Mixidine
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Wavenumber (cm~?) Intensity Assignment

3025 Medium Aromatic C-H stretch

Aliphatic C-H stretch

2920, 2850 Strong S )
(piperidine ring)
] Bohlmann bands (C-H
2780 Medium o )
antiperiplanar to N lone pair)
) Aromatic C=C skeletal
1600, 1495, 1450 Medium o
vibrations
1130 Medium C-N stretch
Monosubstituted benzene C-H
750, 700 Strong

out-of-plane bend

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid
samples.[7]

e Sample Preparation:

o Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft
cloth dampened with isopropanol.

o Place a small amount of the solid Mixidine sample directly onto the ATR crystal.[7]
e Instrument Parameters:

o Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted
from the sample spectrum.[8]

o Apply pressure to the sample using the instrument's anvil to ensure good contact with the
crystal.

o Scan the sample over a range of 4000 to 400 cm~1.
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o Co-add 16 to 32 scans to improve the signal-to-noise ratio.

o Resolution: 4 cm™1.

» Data Processing:
o The instrument software will automatically perform a background subtraction.
o Identify and label the major absorption peaks in the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule, as well as structural information from its fragmentation pattern.[9]

Mass Spectrometry Data

Electron lonization (El) is a common technique that causes fragmentation of the molecule,
providing a characteristic "fingerprint”.

Table 4: Mass Spectrometry Data for Mixidine (EI-MS)

m/z (Mass-to-Charge

. Relative Intensity (%) Assignment

Ratio)

175 40 [M]* (Molecular lon)

174 25 [M-H]*
[M - CaHs]* (Loss of butylene

117 100 via McLafferty-type
rearrangement)

91 30 [C7H7]* (Tropylium ion)
CsHsN]* (o-cleavage

- g5 [ 1" ( g

fragment)

Experimental Protocol for Mass Spectrometry (GC-MS)
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Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable
compounds like Mixidine.

e Sample Preparation:

o Prepare a dilute solution of Mixidine (approximately 1 mg/mL) in a volatile organic solvent
such as methanol or ethyl acetate.[10]

o If necessary, filter the solution to remove any particulate matter.[10]
o Transfer the solution to an autosampler vial.
e Instrument Parameters:

o Gas Chromatograph (GC):

Injector Temperature: 250 °C

Column: Standard nonpolar column (e.g., DB-5ms)

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

Carrier Gas: Helium

o Mass Spectrometer (MS):
» |onization Mode: Electron lonization (EIl) at 70 eV.
» Mass Analyzer: Quadrupole
» Scan Range: m/z 40-500
e Data Analysis:
o lIdentify the peak corresponding to Mixidine in the total ion chromatogram (TIC).

o Extract the mass spectrum for this peak.
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o Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the comprehensive spectroscopic

analysis of a novel compound like Mixidine.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Mixidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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